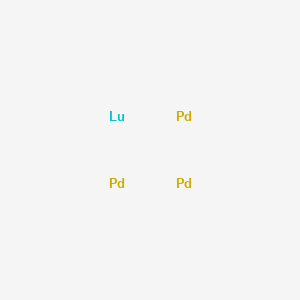

Lutetium--palladium (1/3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lutetium–palladium (1/3) is a binary alloy composed of lutetium and palladium in a 1:3 ratio Lutetium is a rare earth metal, while palladium is a transition metal

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lutetium–palladium (1/3) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lutetium and palladium metals at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to temperatures around 1000°C to 1200°C until they form a homogeneous alloy.

Industrial Production Methods

In industrial settings, lutetium–palladium (1/3) can be produced using advanced metallurgical techniques. These methods often involve the use of high-purity lutetium and palladium metals, which are melted together in an induction furnace. The molten alloy is then cast into molds and allowed to cool slowly to ensure uniform composition and structure.

Analyse Des Réactions Chimiques

Types of Reactions

Lutetium–palladium (1/3) undergoes various chemical reactions, including:

Oxidation: The alloy can oxidize when exposed to air, forming oxides of lutetium and palladium.

Reduction: Reduction reactions can be used to revert the oxidized alloy back to its metallic form.

Substitution: The alloy can participate in substitution reactions where one metal is replaced by another in the alloy matrix.

Common Reagents and Conditions

Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.

Reduction: Can be achieved using reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Requires the presence of another metal and appropriate reaction conditions, such as high temperature and pressure.

Major Products Formed

Oxidation: Forms lutetium oxide (Lu2O3) and palladium oxide (PdO).

Reduction: Reverts to lutetium–palladium (1/3) alloy.

Substitution: Forms new alloys with different metal compositions.

Applications De Recherche Scientifique

Lutetium–palladium (1/3) has several scientific research applications:

Catalysis: The alloy is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.

Materials Science: It is studied for its unique electronic and structural properties, which make it suitable for advanced materials and coatings.

Medicine: Research is ongoing into its potential use in medical imaging and cancer treatment, particularly in the form of radiopharmaceuticals.

Industry: The alloy is used in the production of high-performance materials and components, such as in the aerospace and electronics industries.

Mécanisme D'action

The mechanism by which lutetium–palladium (1/3) exerts its effects depends on its application:

Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.

Medical Applications: In radiopharmaceuticals, lutetium–palladium (1/3) can deliver targeted radiation to cancer cells, damaging their DNA and inhibiting their growth.

Comparaison Avec Des Composés Similaires

Lutetium–palladium (1/3) can be compared to other similar compounds, such as:

Lutetium–nickel (1/3): Similar in structure but with different catalytic and electronic properties.

Palladium–yttrium (1/3): Another binary alloy with distinct physical and chemical characteristics.

Lutetium–platinum (1/3): Known for its high stability and resistance to oxidation.

Conclusion

Lutetium–palladium (1/3) is a compound with diverse applications in catalysis, materials science, medicine, and industry. Its unique properties make it a valuable material for scientific research and industrial use. Further studies are needed to fully explore its potential and optimize its applications.

Propriétés

Numéro CAS |

12163-17-6 |

|---|---|

Formule moléculaire |

LuPd3 |

Poids moléculaire |

494.2 g/mol |

Nom IUPAC |

lutetium;palladium |

InChI |

InChI=1S/Lu.3Pd |

Clé InChI |

YXWDCTVPQMZGSS-UHFFFAOYSA-N |

SMILES canonique |

[Pd].[Pd].[Pd].[Lu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)

![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)

![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)

![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)

![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)

![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)